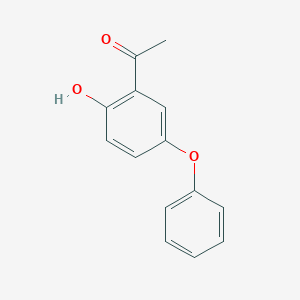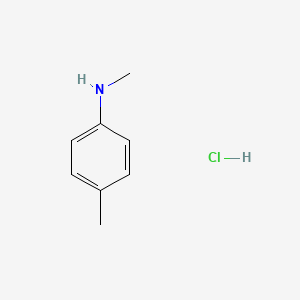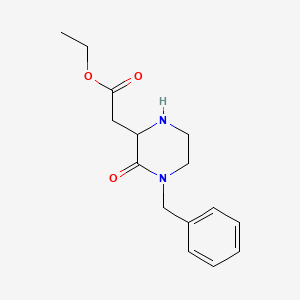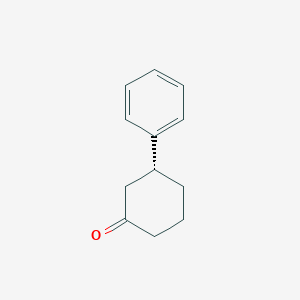
(R)-3-Phenylcyclohexanone
概述
描述
®-3-Phenylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a phenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylcyclohexanone typically involves the catalytic hydrogenation of 3-phenylcyclohexene. This reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst such as palladium on carbon. The reaction proceeds as follows: [ \text{3-Phenylcyclohexene} + H_2 \xrightarrow{\text{Pd/C}} \text{®-3-Phenylcyclohexanone} ]
Industrial Production Methods: In an industrial setting, the production of ®-3-Phenylcyclohexanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: ®-3-Phenylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ®-3-Phenylcyclohexanone can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-phenylcyclohexanone carboxylic acid.
Reduction: Formation of 3-phenylcyclohexanol.
Substitution: Formation of halogenated derivatives of ®-3-Phenylcyclohexanone.
科学研究应用
®-3-Phenylcyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of ®-3-Phenylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
相似化合物的比较
3-Phenylcyclohexanol: A reduced form of ®-3-Phenylcyclohexanone with similar structural features but different chemical properties.
3-Phenylcyclohexanone carboxylic acid: An oxidized derivative with distinct reactivity and applications.
Uniqueness: ®-3-Phenylcyclohexanone is unique due to its specific stereochemistry and the presence of both a cyclohexanone ring and a phenyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(3R)-3-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452949 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34993-51-6 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes used to produce (R)-3-Phenylcyclohexanone enantioselectively?
A1: Two main synthetic routes utilize different starting materials and catalysts:
Q2: Can you describe a specific example of this compound's use in catalysis?
A2: One example involves a novel chiral di-N-heterocyclic carbene (NHC) cyclophane ligand complexed with palladium. [] This complex catalyzes the 1,4-conjugate addition of phenylboronic acid to 2-cyclohexen-1-one, producing this compound with 50% enantiomeric excess. [] This highlights the compound's role as a product in asymmetric catalysis reactions.
Q3: Where can I find more information about the spectroscopic characterization of this compound?
A3: Unfortunately, the provided abstracts [, , ] do not include detailed spectroscopic data. To obtain this information, you would need to consult the full research articles or supplementary materials associated with the publications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
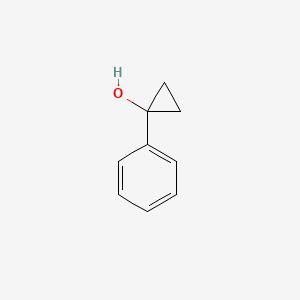
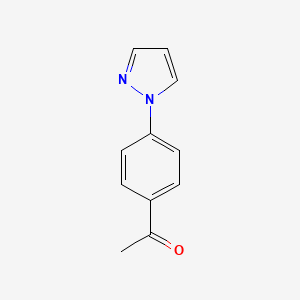
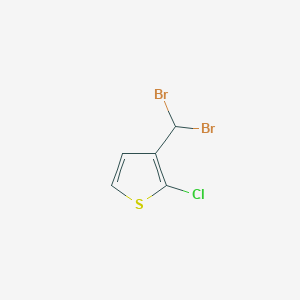
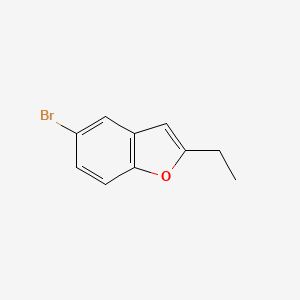
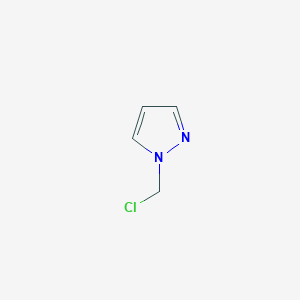
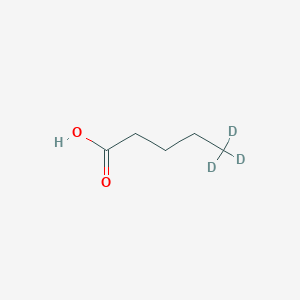
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
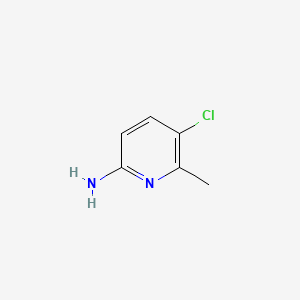
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
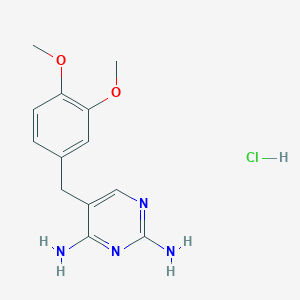
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
